2-Cyano-2-((1-(cyanomethyl)-2-pyrrolidinylidene))acetamide
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Overview
Description
2-Cyano-2-((1-(cyanomethyl)-2-pyrrolidinylidene))acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used as reactants in the synthesis of various heterocyclic compounds. The presence of both carbonyl and cyano groups in the molecule makes it highly reactive and suitable for a variety of chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-2-((1-(cyanomethyl)-2-pyrrolidinylidene))acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: In industrial settings, the production of cyanoacetamides often involves solvent-free reactions due to their cost-effectiveness and simplicity. The reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the industrial production of cyanoacetamides .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-2-((1-(cyanomethyl)-2-pyrrolidinylidene))acetamide undergoes various types of chemical reactions, including condensation, substitution, and cycloaddition reactions . The active hydrogen on the C-2 position of the compound allows it to participate in a variety of reactions.
Common Reagents and Conditions: Common reagents used in the reactions of cyanoacetamides include carbon disulfide, potassium hydroxide, and N,N-dimethylformamide . For example, stirring the cyanoacetamide derivative with carbon disulfide in the presence of potassium hydroxide in N,N-dimethylformamide, followed by cycloalkylation with 1,2-dibromoethane, can yield complex heterocyclic compounds .
Major Products: The major products formed from the reactions of this compound are often heterocyclic compounds with potential biological activities .
Scientific Research Applications
2-Cyano-2-((1-(cyanomethyl)-2-pyrrolidinylidene))acetamide has a wide range of applications in scientific research. It is used in the synthesis of biologically active heterocyclic compounds, which are of interest in medicinal chemistry . The compound’s reactivity makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals . Additionally, it is used in the study of enzyme inhibitors and as a building block for the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 2-Cyano-2-((1-(cyanomethyl)-2-pyrrolidinylidene))acetamide involves its interaction with various molecular targets and pathways. The compound’s cyano and carbonyl groups allow it to form strong interactions with enzymes and receptors, leading to inhibition or activation of specific biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Cyano-2-((1-(cyanomethyl)-2-pyrrolidinylidene))acetamide include other cyanoacetamides such as 2-Cyanoacetamide, Malonamide nitrile, and Nitrilomalonamide . These compounds share similar structural features and reactivity patterns.
Uniqueness: What sets this compound apart from other cyanoacetamides is its unique pyrrolidinylidene moiety, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and makes it a valuable intermediate in the synthesis of complex heterocyclic compounds .
Properties
CAS No. |
91417-83-3 |
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Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(2E)-2-cyano-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]acetamide |
InChI |
InChI=1S/C9H10N4O/c10-3-5-13-4-1-2-8(13)7(6-11)9(12)14/h1-2,4-5H2,(H2,12,14)/b8-7+ |
InChI Key |
UMDLGNSOFXRETP-BQYQJAHWSA-N |
Isomeric SMILES |
C1C/C(=C(/C#N)\C(=O)N)/N(C1)CC#N |
Canonical SMILES |
C1CC(=C(C#N)C(=O)N)N(C1)CC#N |
Origin of Product |
United States |
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